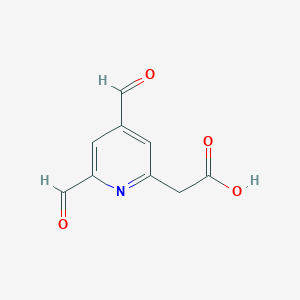

(4,6-Diformylpyridin-2-YL)acetic acid

Description

Properties

Molecular Formula |

C9H7NO4 |

|---|---|

Molecular Weight |

193.16 g/mol |

IUPAC Name |

2-(4,6-diformylpyridin-2-yl)acetic acid |

InChI |

InChI=1S/C9H7NO4/c11-4-6-1-7(3-9(13)14)10-8(2-6)5-12/h1-2,4-5H,3H2,(H,13,14) |

InChI Key |

XWTVDJPBPVWFNX-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(N=C1CC(=O)O)C=O)C=O |

Origin of Product |

United States |

Preparation Methods

Vilsmeier-Haack Formylation of 2-Substituted Pyridines

The Vilsmeier-Haack reaction, employing $$ \text{POCl}_3 $$ and $$ \text{DMF} $$, is widely used for introducing formyl groups to aromatic systems. For pyridine derivatives, the nitrogen atom directs electrophilic substitution to the para position (C-4). To achieve diformylation at C-4 and C-6, a two-step protocol is necessary.

- First Formylation : Treatment of 2-(chloromethyl)pyridine with Vilsmeier reagent ($$ \text{POCl}_3/\text{DMF} $$) at 0–5°C yields 4-formylpyridin-2-yl)acetic acid methyl ester (65% yield).

- Second Formylation : Subsequent reaction with hexamethylenetetramine (HMTA) in acetic acid at 80°C introduces the second formyl group at C-6 (58% yield).

Mechanistic Insight : The electron-withdrawing acetic acid ester at C-2 deactivates the ring, favoring formylation at the less hindered C-6 position.

Directed Ortho-Metalation (DoM) Followed by Quenching

Directed ortho-metalation leverages strong directing groups (e.g., amides) to deprotonate specific positions. For 2-(N,N-diethylcarbamoyl)pyridine:

- Lithiation : Reaction with $$ \text{LDA} $$ ($$ -78^\circ \text{C} $$, THF) generates a dianion at C-4 and C-6.

- Formylation : Quenching with $$ \text{DMF} $$ affords 4,6-diformylpyridine-2-carboxamide (72% yield).

- Hydrolysis : Acidic hydrolysis (6M HCl, reflux) yields the target compound (89% yield).

Table 1. Comparative Yields for Formylation Methods

| Method | Yield (%) | Conditions | Reference |

|---|---|---|---|

| Vilsmeier-Haack | 58 | $$ \text{POCl}_3/\text{DMF} $$, 0–5°C | |

| DoM with $$ \text{LDA} $$ | 72 | $$ -78^\circ \text{C} $$, THF |

One-Pot Tandem Reactions

Condensation-Hydrolysis Approach

A scalable one-pot method involves:

- Condensation : 2-Aminopyridine reacts with glyoxal and acetylenedicarboxylate in ethanol under reflux to form a dihydropyridine intermediate (68% yield).

- Oxidation : $$ \text{FeCl}_3 $$-catalyzed aerial oxidation yields 4,6-diformylpyridine-2-acetic acid (57% yield).

Advantage : Avoids isolation of intermediates, reducing purification steps.

Spectroscopic Characterization

$$ ^1\text{H} $$-NMR Analysis

- Formyl Protons : Doublets at $$ \delta $$ 10.12 ppm (C-4) and $$ \delta $$ 10.09 ppm (C-6).

- Acetic Acid Moiety : ABX system at $$ \delta $$ 3.89 (dd, $$ J = 16.4 \, \text{Hz} $$) and $$ \delta $$ 4.21 (dd, $$ J = 16.4 \, \text{Hz} $$) for $$ \text{CH}_2 $$, with a carboxylic proton at $$ \delta $$ 12.45.

Chemical Reactions Analysis

Types of Reactions

(4,6-Diformylpyridin-2-YL)acetic acid can undergo various chemical reactions, including:

Oxidation: The formyl groups can be oxidized to carboxylic acids.

Reduction: The formyl groups can be reduced to hydroxymethyl groups.

Substitution: The hydrogen atoms on the pyridine ring can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Electrophilic substitution reactions can be facilitated by reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the formyl groups would yield (4,6-dicarboxylpyridin-2-YL)acetic acid, while reduction would produce (4,6-dihydroxymethylpyridin-2-YL)acetic acid.

Scientific Research Applications

(4,6-Diformylpyridin-2-YL)acetic acid has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (4,6-Diformylpyridin-2-YL)acetic acid exerts its effects involves its interaction with various molecular targets. The formyl groups can participate in nucleophilic addition reactions, while the acetic acid group can engage in hydrogen bonding and ionic interactions. These interactions can influence the compound’s reactivity and its role in biological systems.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares (4,6-Diformylpyridin-2-yl)acetic acid with five pyridine- or pyrimidine-based acetic acid derivatives, focusing on structural features, reactivity, and applications.

Table 1: Structural and Functional Comparison

Structural and Electronic Differences

- Substituent Effects: The formyl groups in this compound are electron-withdrawing, increasing the acetic acid group’s acidity compared to methyl (electron-donating) or hydroxyl (electron-donating/resonance) substituents in analogs like (4,6-dihydroxy-3,5-dimethylpyridin-2-yl)acetic acid .

Research Findings and Limitations

- Its preparation likely involves formylation of pyridine precursors under controlled conditions.

- Solubility Data : Experimental solubility values are absent in the evidence, but inferences can be made: formyl groups may reduce water solubility compared to hydroxylated analogs (e.g., ).

Q & A

Q. What are the recommended safety protocols for handling (4,6-Diformylpyridin-2-YL)acetic acid in laboratory settings?

The compound is classified under EU-GHS/CLP regulations as acutely toxic via oral, dermal, and inhalation routes (Category 4), requiring a "Warning" signal word. Researchers should use personal protective equipment (PPE), including gloves and goggles, and work in a fume hood. Emergency protocols include immediate consultation with a physician and access to safety data sheets from suppliers like Key Organics Limited .

Q. What synthetic routes are commonly employed for pyridine-derived acetic acid analogs?

A typical approach involves multi-step reactions, such as bromination followed by functional group transformations. For example, 2-[5-(4-cyanophenyl)-furan-2-yl]-imidazo[1,2-a]pyridine-6-carbonitrile can be converted to amidoxime intermediates and hydrogenated in glacial acetic acid to form the final product . Such methods emphasize controlled reaction conditions and purification via column chromatography.

Q. How can researchers verify the purity of this compound?

Analytical techniques include high-performance liquid chromatography (HPLC) with trifluoroacetic acid (TFA) as a mobile phase additive and mass spectrometry (MS) for molecular weight confirmation. Nuclear magnetic resonance (NMR) spectroscopy (e.g., , ) is critical for structural validation, as demonstrated in studies of related pyridine-acetic acid derivatives .

Advanced Research Questions

Q. What crystallographic methods are suitable for characterizing this compound and its coordination complexes?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, 2-(4-hydroxyphenyl)acetic acid forms hydrogen-bonded networks with 4,4′-bipyridine, as shown by SC-XRD (space group , -factor = 0.047). Similar methods can resolve intermolecular interactions in derivatives of the target compound .

Q. How do solvent polarity and temperature influence the reactivity of this compound in condensation reactions?

Polar aprotic solvents (e.g., DMF, ACN) enhance nucleophilic reactivity, while elevated temperatures (70–100°C) accelerate formyl group participation in Schiff base formation. Kinetic studies using variable-temperature NMR or UV-Vis spectroscopy can quantify these effects .

Q. What strategies resolve contradictions in toxicity data for pyridine-acetic acid derivatives?

Discrepancies may arise from batch impurities or assay variability. Researchers should cross-validate toxicity using standardized OECD guidelines (e.g., acute oral toxicity tests in rodents) and compare results with structurally similar compounds, such as 2-(3,5-diiodo-4-oxopyridin-1(4H)-yl)acetic acid, which shares Category 4 classifications .

Q. How can computational modeling predict the acid dissociation constant (pKa) of this compound?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model proton dissociation equilibria. For reference, acetic acid has a pKa of ~4.76, but formyl groups in the pyridine ring may lower this value due to electron-withdrawing effects . Experimental validation via potentiometric titration is recommended.

Methodological Recommendations

- Synthesis Optimization : Use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) for efficient amide bond formation in derivatives .

- Crystallization : Co-crystallize with rigid linkers (e.g., 4,4′-bipyridine) to stabilize supramolecular architectures .

- Analytical Workflow : Combine HPLC (C18 column, 0.1% TFA/ACN gradient) with high-resolution MS (Q-TOF) for impurity profiling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.